C2-Selective Sonogashira Coupling in Ortho-Diiodinated Heterocycles
In a systematic investigation of ortho-diiodinated heterocycles, 2,3-diiodobenzothiophene—a structural analog of 2,3-diiodothiophene—demonstrated substantially higher regioselectivity for Sonogashira cross-coupling at the C2 position compared to 2,3-diiodoindole and 2,3-diiodobenzofuran [1]. While diiodoindole and diiodobenzofuran yielded considerable quantities of di-substituted enediynes alongside the monoalkyne product, diiodobenzothiophene exhibited dominant mono-coupling at C2 with minimal over-reaction. Critically, no C3-mono-coupling products were detected for any of the diiodides tested, confirming that initial alkyne incorporation occurs exclusively at C2 [1].
| Evidence Dimension | Sonogashira cross-coupling regioselectivity (C2 vs C3 mono-coupling) |
|---|---|
| Target Compound Data | Exclusive C2 mono-coupling; no detectable C3 mono-coupling product |
| Comparator Or Baseline | 2,3-diiodoindole and 2,3-diiodobenzofuran: measurable di-substituted enediyne byproducts; zero C3 mono-coupling detected for all three diiodides |
| Quantified Difference | 2,3-diiodobenzothiophene: negligible di-substituted byproduct (high C2 selectivity). Comparators: considerable di-substituted enediyne formation. |
| Conditions | Sonogashira coupling with terminal alkynes; Pd/Cu catalysis; one-pot sequential coupling with two distinct alkynes for unsymmetrical enediyne construction [1]. |
Why This Matters
High C2 regioselectivity with minimal over-reaction enables sequential, one-pot installation of two different alkynes—a capability essential for constructing unsymmetrical enediyne architectures that is compromised when using diiodoindole or diiodobenzofuran scaffolds.
- [1] Ponomarev, A. V., Danilkina, N. A., Okuneva, J. S., Vidyakina, A. A., Khmelevskaya, E. A., Bunev, A. S., Rumyantsev, A. M., Govdi, A. I., Suarez, T., Alabugin, I. V., & Balova, I. A. (2024). Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Organic & Biomolecular Chemistry, 22, 4096–4107. View Source
